molecular formula C15H13ClFNO2 B2972986 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232826-82-2

2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol

Cat. No. B2972986
CAS RN: 1232826-82-2
M. Wt: 293.72
InChI Key: DNEYDVQJBJPLOD-GIJQJNRQSA-N
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Description

“2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H13ClFNO2 and a molecular weight of 293.72 .


Molecular Structure Analysis

The molecular structure of this compound includes a phenol group, an imine group, and a chloro-fluoro-substituted phenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.72 . Further properties such as melting point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Crystal Structure

  • The synthesis of crystalline fluoro-functionalized imines, including compounds similar to 2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol, has been explored. These compounds are synthesized via condensation reactions and characterized using techniques like single-crystal X-ray diffraction (SC-XRD). They exhibit interesting properties like intramolecular charge transfer and hyper-conjugation interactions, which contribute to molecular stability. Such compounds may have potential applications in nonlinear optical (NLO) technologies due to their significant linear polarizability and second-order hyperpolarizability values (Ashfaq et al., 2022).

Molecular Interactions and Chemical Activity

  • Research on similar compounds has involved detailed analysis using Density Functional Theory (DFT) for optimized geometrical parameters, local and global chemical activity studies. Hirshfeld surface analysis helps in understanding the nature of intermolecular interactions within crystal structures. Such studies are crucial for assessing the chemical activity and potential biological interactions of these compounds (Demircioğlu, 2021).

Spectroscopic Characterization and Theoretical Exploration

  • Experimental and theoretical studies, including DFT calculations and spectroscopic characterization (like FT-IR, NMR, and UV-Vis), have been conducted on similar Schiff base type compounds. These studies provide insights into the molecular geometry, electronic structure, and potential applications of these compounds in various fields (Kusmariya & Mishra, 2015).

Photoluminescence and Electrical Conductivity

  • Certain studies have focused on the photoluminescence properties and electrical conductivity of complexes derived from similar compounds. These properties are essential for their potential application in materials science, particularly in the development of new luminescent materials and conductive compounds (Gonul et al., 2018).

Antibacterial and Antioxidant Activities

  • There is research on the antibacterial and antioxidant activities of substituted tridentate salicylaldimines, which are structurally similar to the compound . Understanding these activities is vital for assessing the potential therapeutic and protective applications of these compounds (Oloyede-Akinsulere et al., 2018).

properties

IUPAC Name

2-[(5-chloro-2-fluorophenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEYDVQJBJPLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol

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